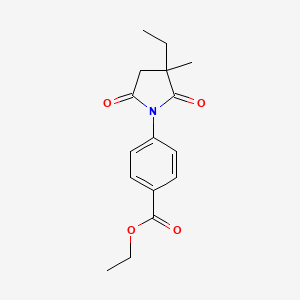![molecular formula C26H25N7O2S B4007751 ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4007751.png)
ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate
説明
Ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C26H25N7O2S and its molecular weight is 499.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 499.17904424 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Antibacterial Agents
Research has highlighted the synthesis and potential of novel compounds, including quinolone derivatives, as potent antibacterial agents. For instance, compounds with variations in the piperazine ring have shown significant activities against a variety of bacterial strains. Such compounds are synthesized and evaluated for their effectiveness in inhibiting bacterial growth, offering insights into new treatment options for bacterial infections.
- Shindikar & Viswanathan, 2005
- Moustafa, 2000Studies have also focused on the synthesis of hybrid molecules containing different structural motifs, such as the piperazine ring, and evaluating their biological activities. These activities include antimicrobial, antilipase, and antiurease effects, showcasing the chemical's versatility in contributing to the development of new pharmacological agents.
- Başoğlu et al., 2013
The antimicrobial and antifungal activities of novel fluoroquinolone derivatives have been explored, indicating the potential of such compounds in addressing resistant microbial strains. The research emphasizes the need for novel therapeutics in the face of growing antibiotic resistance.
- Srinivasan et al., 2010
- Patel et al., 2011Targeting the GyrB subunit of bacterial DNA gyrase presents a novel approach to combating bacterial infections. Compounds synthesized for this purpose have shown promise in inhibiting Mycobacterium tuberculosis, providing a potential pathway for new anti-tuberculosis drugs.
- Jeankumar et al., 2013These studies collectively demonstrate the wide-ranging scientific research applications of compounds related to ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate. The research spans from the synthesis of novel compounds with antibacterial and antifungal properties to the exploration of new therapeutic agents targeting specific bacterial enzymes. These findings underscore the importance of such chemical structures in developing future pharmacological interventions.
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 4-[(2,3-dipyridin-2-ylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O2S/c1-2-35-26(34)33-15-13-32(14-16-33)25(36)29-18-9-10-19-22(17-18)31-24(21-8-4-6-12-28-21)23(30-19)20-7-3-5-11-27-20/h3-12,17H,2,13-16H2,1H3,(H,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMWOXUIVPKVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4007669.png)
![N-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4007674.png)
![3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4007681.png)
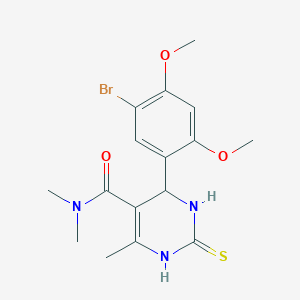
![5-[4-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4007691.png)
![3-{[4,4-bis(ethoxycarbonyl)octanoyl]amino}benzoic acid](/img/structure/B4007697.png)
![8-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007706.png)
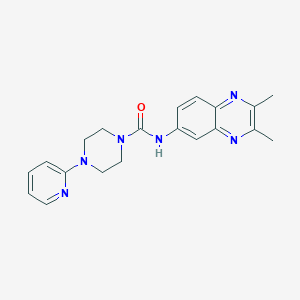
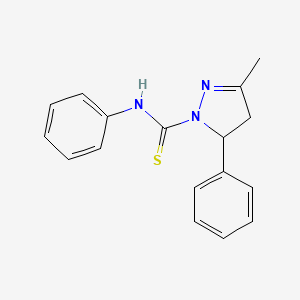
![4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007740.png)
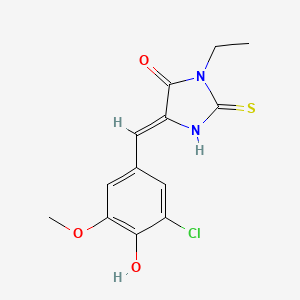
![ethyl 1-{N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007761.png)
![6-[(2-chlorophenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4007763.png)
